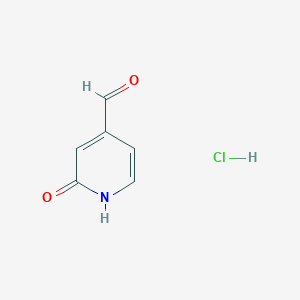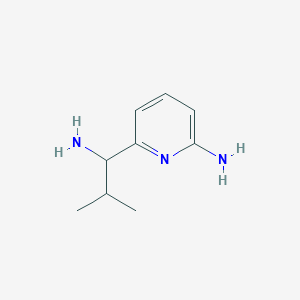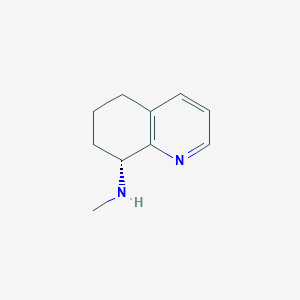![molecular formula C15H15NO4S B8190565 6,7-Dihydro-[2]pyrindin-5-one Tosylate](/img/structure/B8190565.png)
6,7-Dihydro-[2]pyrindin-5-one Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-2pyrindin-5-one Tosylate is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . It is a derivative of pyrindinone, a bicyclic compound containing a pyridine ring fused to a cyclopentane ring. The tosylate group (p-toluenesulfonate) is a common protecting group in organic synthesis, often used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-2pyrindin-5-one Tosylate typically involves the following steps:
Formation of the Pyrindinone Core: The pyrindinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and a cyclopentanone derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Tosylate Group: The tosylate group is introduced by reacting the pyrindinone core with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction is typically carried out at room temperature and results in the formation of the tosylate ester.
Industrial Production Methods
Industrial production of 6,7-Dihydro-2pyrindin-5-one Tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-2pyrindin-5-one Tosylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosylate group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-2pyrindin-5-one Tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-2pyrindin-5-one Tosylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-2pyrindin-5-one : The parent compound without the tosylate group.
- 6,7-Dihydro-2pyrindin-5-one Acetate : A similar compound with an acetate group instead of a tosylate group.
- 6,7-Dihydro-2pyrindin-5-one Methanesulfonate : A derivative with a methanesulfonate group.
Uniqueness
6,7-Dihydro-2pyrindin-5-one Tosylate is unique due to the presence of the tosylate group, which enhances its solubility and stability. This makes it a valuable intermediate in organic synthesis and a useful compound for various research applications.
Eigenschaften
IUPAC Name |
6,7-dihydrocyclopenta[c]pyridin-5-one;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.C7H8O3S/c10-8-2-1-6-5-9-4-3-7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRJKQZMLCAMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)C2=C1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid](/img/structure/B8190486.png)




![6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine](/img/structure/B8190516.png)








